![molecular formula C14H10N2O2 B597754 6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1227270-42-9](/img/structure/B597754.png)
6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a chemical compound that has been studied for its potential in cancer therapy. It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves several steps. The key intermediate for the synthesis of these derivatives is 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione . This compound is then alkylated to produce the corresponding N-alkyl-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives .Scientific Research Applications
Fibroblast Growth Factor Receptor (FGFR) Inhibitor
The compound has been found to have potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .
Breast Cancer Treatment
In vitro studies have shown that the compound can inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . This suggests potential application in breast cancer treatment.
Inhibition of Cell Migration and Invasion
The compound has been found to significantly inhibit the migration and invasion of 4T1 cells . This could be useful in preventing the spread of cancer cells.
Development of Lead Compounds
Due to its low molecular weight and potent FGFR inhibitory activity, the compound could serve as an appealing lead compound beneficial to subsequent optimization .
Treatment of Other Cancers
Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as lung cancer, prostate cancer, bladder cancer and liver cancer . Therefore, the compound could potentially be used in the treatment of these cancers.
Overcoming Resistance to Cancer Therapy
Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy . Hence, the compound could potentially be used to overcome resistance to cancer therapy.
Future Directions
properties
IUPAC Name |
6-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)11-8-15-12-6-10(7-16-13(11)12)9-4-2-1-3-5-9/h1-8,15H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBYOYIPTUQITI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C(=CN3)C(=O)O)N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.